Cas no 1888573-01-0 (2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid)

2-Amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid is a halogenated aromatic amino acid derivative with potential applications in medicinal chemistry and biochemical research. Its structure incorporates bromo and fluoro substituents on the phenyl ring, enhancing its utility as a building block for designing pharmacologically active compounds. The hydroxyl group at the 2-position and the amino acid backbone offer opportunities for further functionalization, making it valuable in peptide synthesis and drug development. The presence of halogens may improve binding affinity and metabolic stability in target molecules. This compound is suitable for use in structure-activity relationship studies, particularly in the exploration of enzyme inhibitors or receptor modulators.
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid structure
1888573-01-0 structure
Product name:2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid
CAS No:1888573-01-0
MF:C9H9BrFNO3
MW:278.075065374374
CID:6159564
PubChem ID:117445392

2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid
    • EN300-1936523
    • 1888573-01-0
    • Inchi: 1S/C9H9BrFNO3/c10-5-1-4(2-7(12)9(14)15)8(13)6(11)3-5/h1,3,7,13H,2,12H2,(H,14,15)
    • InChI Key: JHGMSHFTBZRVNT-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)CC(C(=O)O)N)O)F

Computed Properties

  • Exact Mass: 276.97498g/mol
  • Monoisotopic Mass: 276.97498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 83.6Ų

2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1936523-5.0g
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid
1888573-01-0
5g
$2692.0 2023-05-31
Enamine
EN300-1936523-0.25g
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid
1888573-01-0
0.25g
$840.0 2023-09-17
Enamine
EN300-1936523-1g
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid
1888573-01-0
1g
$914.0 2023-09-17
Enamine
EN300-1936523-10g
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid
1888573-01-0
10g
$3929.0 2023-09-17
Enamine
EN300-1936523-5g
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid
1888573-01-0
5g
$2650.0 2023-09-17
Enamine
EN300-1936523-10.0g
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid
1888573-01-0
10g
$3992.0 2023-05-31
Enamine
EN300-1936523-2.5g
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid
1888573-01-0
2.5g
$1791.0 2023-09-17
Enamine
EN300-1936523-0.1g
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid
1888573-01-0
0.1g
$804.0 2023-09-17
Enamine
EN300-1936523-1.0g
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid
1888573-01-0
1g
$928.0 2023-05-31
Enamine
EN300-1936523-0.5g
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid
1888573-01-0
0.5g
$877.0 2023-09-17

Additional information on 2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid

Research Briefing on 2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid (CAS: 1888573-01-0)

Recent studies on the compound 2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid (CAS: 1888573-01-0) have demonstrated its potential as a novel scaffold in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. This non-proteinogenic amino acid derivative has attracted attention due to its unique structural features, including the bromo-fluoro-hydroxyphenyl moiety, which contributes to its bioactivity and binding affinity.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's inhibitory effects on tyrosine kinase enzymes, showing promising IC50 values in the low micromolar range. The research team utilized molecular docking simulations to demonstrate how the bromine and fluorine substitutions enhance hydrophobic interactions with the target enzyme's active site, while the hydroxyl group participates in critical hydrogen bonding.

In parallel research, the compound's potential as a building block for peptide-based therapeutics has been investigated. Its structural rigidity, conferred by the aromatic ring system, has been shown to improve metabolic stability in preliminary pharmacokinetic studies. Recent in vitro assays indicate that derivatives of 1888573-01-0 exhibit enhanced blood-brain barrier permeability compared to similar compounds without the halogen substitutions.

The synthetic accessibility of 2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid has been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development describes an optimized asymmetric synthesis route that achieves >95% enantiomeric excess while reducing hazardous byproducts. This development is particularly significant for potential scale-up in pharmaceutical manufacturing.

Ongoing research is exploring the compound's applications in targeted protein degradation strategies. Preliminary results suggest that when incorporated into PROTAC molecules, the bromo-fluoro-hydroxyphenyl moiety enhances target protein binding while maintaining favorable physicochemical properties. These findings position 1888573-01-0 as a valuable chemical entity in the growing field of bifunctional small molecule therapeutics.

Future research directions include comprehensive toxicological profiling and further structure-activity relationship studies to optimize the compound's therapeutic index. The unique combination of halogen atoms and functional groups in this molecule continues to make it a subject of significant interest in medicinal chemistry and drug discovery programs.

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